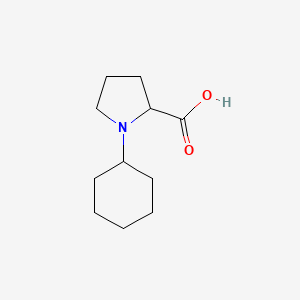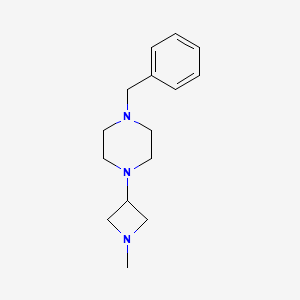
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide
Vue d'ensemble
Description
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClNO3S and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Anticancer Activity
Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives, including those similar to 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide, for their potential antitumor and anticancer activities. Compounds in this category have shown remarkable activity against various cancer cell lines:
- Sławiński et al. (2006) synthesized a series of benzenesulfonamide derivatives, finding significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
- Gul et al. (2016) synthesized benzenesulfonamides that exhibited cytotoxic activities and potential as carbonic anhydrase inhibitors (Gul et al., 2016).
- Abbasi et al. (2017) synthesized derivatives of benzenesulfonamide showing antibacterial potential and inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).
Antibacterial and Antifungal Activity
Research has also been directed towards exploring the antibacterial and antifungal potential of benzenesulfonamide derivatives:
- Pomarnacka et al. (2003) synthesized a series of benzenesulfonamides and tested them for anticancer and anti-HIV activities, with some compounds showing encouraging results (Pomarnacka & Kozlarska-Kedra, 2003).
- Kumar et al. (2014) synthesized benzenesulfonamide derivatives and evaluated them for their in vitro antimicrobial and anticancer activities, finding several compounds effective (Kumar et al., 2014).
- Abbasi et al. (2020) reported the synthesis of benzenesulfonamide derivatives with promising antibacterial and antifungal agents (Abbasi et al., 2020).
Other Applications
Additional research has been conducted in various fields, indicating the versatility of benzenesulfonamide derivatives in scientific applications:
- Pomarnacka (2007) described the synthesis of benzenesulfonamide derivatives, testing their anti-HIV potency, with one compound showing reasonable activity (Pomarnacka, 2007).
- Sweetser et al. (1982) discussed the metabolism of a related compound, chlorsulfuron, by plants, highlighting its selective herbicidal properties for cereals (Sweetser et al., 1982).
Propriétés
IUPAC Name |
2-chloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-11-8-9-14(16-12(11)10-17(2,3)22-16)19-23(20,21)15-7-5-4-6-13(15)18/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPHHVQHIHSOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NS(=O)(=O)C3=CC=CC=C3Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146512 | |
| Record name | 2-Chloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866042-48-0 | |
| Record name | 2-Chloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether](/img/structure/B3038417.png)
![Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate](/img/structure/B3038418.png)

![8-[(6-Chloropyridin-3-yl)methoxy]quinoline](/img/structure/B3038423.png)
methanone](/img/structure/B3038424.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetamide](/img/structure/B3038428.png)
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3,10,10a-tetrahydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3038429.png)
![(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3038432.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B3038434.png)

![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B3038436.png)


